An In-Depth Technical Guide to the Chemical Properties and Applications of Methyl 5-iodosalicylate
An In-Depth Technical Guide to the Chemical Properties and Applications of Methyl 5-iodosalicylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of a Halogenated Building Block
Methyl 5-iodosalicylate is a substituted aromatic ester that has emerged as a strategically important intermediate in the fields of medicinal chemistry, organic synthesis, and materials science. Its structure, which combines a salicylate scaffold with a reactive iodine atom, offers a unique combination of functionalities. The salicylate core is a well-established pharmacophore found in numerous therapeutic agents, valued for its anti-inflammatory and analgesic properties.[1] The iodine substituent at the C5 position serves as a versatile synthetic handle, enabling a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-couplings.[2]
This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of Methyl 5-iodosalicylate. It is intended to serve as a technical resource for researchers leveraging this compound as a key building block in the design and synthesis of complex molecular architectures, from novel active pharmaceutical ingredients (APIs) to advanced organic materials.
Section 1: Core Physicochemical Properties
Methyl 5-iodosalicylate is a white to off-white crystalline solid at room temperature.[3][4] Its core identity and physical characteristics are summarized in the table below. Proper storage in a cool, dark place is recommended to maintain its stability.
| Property | Value | Reference(s) |
| IUPAC Name | methyl 2-hydroxy-5-iodobenzoate | [3] |
| CAS Number | 4068-75-1 | [3][4] |
| Molecular Formula | C₈H₇IO₃ | [3] |
| Molecular Weight | 278.04 g/mol | [3][4] |
| Appearance | White to almost white powder or crystals | [3] |
| Melting Point | 73-78 °C | [4] |
| Storage | 2-8°C, protect from light | [4] |
| SMILES | COC(=O)C1=C(C=CC(=C1)I)O | [3] |
| InChIKey | NRSWJTRJHPRZMH-UHFFFAOYSA-N | [3] |
graph "Methyl_5_iodosalicylate_Structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Benzene Ring C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="-1.3,-0.75!"]; C3 [label="C", pos="-0.8,-2!"]; C4 [label="C", pos="0.8,-2!"]; C5 [label="C", pos="1.3,-0.75!"]; C6 [label="C", pos="0,0!"];
// Aromatic Bonds C1 -- C6 [style=bold]; C6 -- C2 [style=solid]; C2 -- C3 [style=bold]; C3 -- C4 [style=solid]; C4 -- C5 [style=bold]; C5 -- C1 [style=solid];
// Substituents O1 [label="O", pos="0,3!"]; H1 [label="H", pos="0.8,3!"]; C_ester [label="C", pos="-2.6, -0.75!"]; O_ester1 [label="O", pos="-3.4,0!"]; O_ester2 [label="O", pos="-3.4,-1.5!"]; C_methyl [label="CH₃", pos="-4.7,-1.5!"]; Iodine [label="I", pos="2.6,-0.75!"];
// Bonds to Substituents C1 -- O1; O1 -- H1; C2 -- C_ester; C_ester -- O_ester1 [style=bold]; C_ester -- O_ester2; O_ester2 -- C_methyl; C5 -- Iodine;
// Atom Labels C1_label [label="C1", pos="0.5,1.5!"]; C2_label [label="C2", pos="-1.8,-0.75!"]; C3_label [label="C3", pos="-1.3,-2!"]; C4_label [label="C4", pos="1.3,-2!"]; C5_label [label="C5", pos="1.8,-0.75!"]; C6_label [label="C6", pos="0.5,0!"]; }
Caption: Chemical structure of Methyl 5-iodosalicylate.
Section 2: Spectroscopic Profile
The structural identity of Methyl 5-iodosalicylate is unequivocally confirmed by a combination of spectroscopic techniques. Below is a summary and interpretation of its characteristic spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum provides clear signals for the aromatic protons and the methyl ester group. The aromatic region typically shows three distinct signals corresponding to the protons at the C3, C4, and C6 positions. The proton ortho to the iodine (C6) and the proton ortho to the hydroxyl group (C3) appear as doublets, while the proton meta to both (C4) appears as a doublet of doublets, reflecting their respective coupling patterns. The methyl ester protons characteristically appear as a sharp singlet further upfield.
-
¹³C NMR: The carbon NMR spectrum shows eight distinct resonances, corresponding to each carbon atom in the unique electronic environment of the molecule.[3] Key signals include the carbonyl carbon of the ester group (typically ~170 ppm), the carbons of the aromatic ring (spread between ~110-160 ppm), and the methyl carbon of the ester group (typically ~52 ppm).[5] The carbon atom bonded to the iodine (C5) is significantly influenced by the halogen's electronic effects.
Infrared (IR) Spectroscopy
The IR spectrum reveals the key functional groups present in the molecule.[3]
-
O-H Stretch: A broad absorption band is observed in the region of 3100-3300 cm⁻¹, characteristic of the hydroxyl group involved in intramolecular hydrogen bonding with the adjacent ester carbonyl.
-
C-H Stretch: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while the aliphatic C-H stretch of the methyl group is seen just below 3000 cm⁻¹.[6]
-
C=O Stretch: A strong, sharp absorption peak around 1670-1690 cm⁻¹ is characteristic of the carbonyl (C=O) stretching of the ester group.[7] This frequency is slightly lower than a typical ester due to conjugation with the aromatic ring and intramolecular hydrogen bonding.
-
C=C Stretch: Aromatic ring C=C stretching vibrations are observed in the 1450-1600 cm⁻¹ region.[6]
Mass Spectrometry (MS)
Under electron impact (EI) ionization, the mass spectrum of Methyl 5-iodosalicylate shows a prominent molecular ion (M⁺) peak at m/z = 278.[3] The key fragmentation pattern involves the loss of the methoxy group (-OCH₃) from the ester, leading to a significant fragment ion at m/z = 247. Another major fragment at m/z = 246 arises from the loss of methanol (-CH₃OH).[3][8] The presence of iodine is confirmed by its characteristic isotopic pattern, although the natural abundance of isotopes other than ¹²⁷I is negligible.
Section 3: Synthesis of Methyl 5-iodosalicylate
The most direct and common laboratory synthesis of Methyl 5-iodosalicylate is through the acid-catalyzed esterification of its corresponding carboxylic acid, 5-iodosalicylic acid. This transformation is a classic example of the Fischer-Speier esterification.[9][10]
Caption: Fischer esterification workflow for synthesis.
Causality in Experimental Design
The Fischer esterification is an equilibrium-controlled process.[11] To drive the reaction toward the formation of the desired ester product, Le Châtelier's principle is applied. This is achieved by using a large excess of one of the reactants, typically the alcohol (methanol), which is inexpensive and can also serve as the solvent. The strong acid catalyst, such as sulfuric acid, is essential to protonate the carbonyl oxygen of the carboxylic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic alcohol.[10] The removal of water, the reaction's byproduct, can also shift the equilibrium to the right.
Detailed Experimental Protocol: Fischer Esterification
This protocol is adapted from standard Fischer esterification procedures and specific patent literature.[12][13]
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-iodosalicylic acid (1.0 eq).
-
Reagent Addition: Add an excess of methanol (e.g., 10-20 eq), which acts as both reactant and solvent. Begin stirring to dissolve the solid.
-
Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirring mixture. An exothermic reaction may be observed.
-
Reflux: Heat the reaction mixture to reflux (approximately 65-70 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate (3 x volume of the reaction mixture).
-
Washing: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) to yield pure Methyl 5-iodosalicylate.
Section 4: Key Chemical Reactivity
The synthetic utility of Methyl 5-iodosalicylate is dominated by the reactivity of its aryl iodide group, which readily participates in palladium-catalyzed cross-coupling reactions. This capability allows for the construction of complex molecular frameworks by forming new C-C, C-N, and C-O bonds at the C5 position.
Sonogashira Coupling
The Sonogashira coupling is a powerful method for forming a carbon-carbon bond between a terminal alkyne and an aryl halide.[14] For Methyl 5-iodosalicylate, this reaction is highly efficient due to the high reactivity of the C-I bond.[15]
Caption: Catalytic cycle of the Sonogashira coupling reaction.
Protocol: Sonogashira Coupling of Methyl 5-iodosalicylate
This is a representative protocol based on established methods for aryl iodides.[16][17][18]
-
Inert Atmosphere: To a flame-dried Schlenk flask under an inert atmosphere (e.g., Nitrogen or Argon), add Methyl 5-iodosalicylate (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 4-10 mol%).
-
Solvent and Reagents: Add a suitable degassed solvent (e.g., THF or DMF) followed by a terminal alkyne (1.1-1.5 eq) and an amine base (e.g., triethylamine or diisopropylamine, 2-3 eq).
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitored by TLC).
-
Work-up and Purification: Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues. Concentrate the filtrate and purify the crude product by column chromatography on silica gel to obtain the desired 5-alkynylsalicylate derivative.
Heck Reaction
The Heck reaction couples the aryl iodide with an alkene to form a new substituted alkene, providing a powerful tool for C-C bond formation.[19] The reaction typically favors the formation of the trans-alkene product.[20]
Caption: Catalytic cycle of the Heck coupling reaction.
Protocol: Heck Reaction with Methyl 5-iodosalicylate
This is a representative protocol based on established methods for aryl iodides.[21][22]
-
Reaction Setup: In a sealable reaction vessel, combine Methyl 5-iodosalicylate (1.0 eq), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., PPh₃ or P(o-tolyl)₃, 2-10 mol%), and a base (e.g., NaOAc, K₂CO₃, or Et₃N, 1.5-2.5 eq).
-
Solvent and Alkene: Add a polar aprotic solvent such as DMF or NMP, followed by the alkene coupling partner (e.g., methyl acrylate, 1.2-2.0 eq).
-
Reaction: Seal the vessel and heat the mixture to 80-120 °C for several hours until the reaction is complete (monitored by GC-MS or TLC).
-
Work-up and Purification: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography to yield the C5-alkenylated product.
Section 5: Applications in Research and Drug Development
Methyl 5-iodosalicylate serves as a quintessential building block for creating libraries of complex molecules for screening and lead optimization.
-
Pharmaceutical Synthesis: The salicylate scaffold is a privileged structure in medicinal chemistry.[23] By using the iodine as a point of diversification, chemists can synthesize novel salicylate derivatives with modified pharmacokinetic and pharmacodynamic profiles.[1] These derivatives have been explored as potential anti-inflammatory, antimicrobial, and anticancer agents.[24][25] The ability to couple this core to various other fragments via cross-coupling reactions is instrumental in modern drug discovery.
-
Materials Science: The rigid, planar structure of the substituted benzene ring makes it an attractive component for organic electronic materials. Arylalkynes and substituted stilbenes, readily synthesized from Methyl 5-iodosalicylate via Sonogashira and Heck reactions respectively, are precursors to conjugated polymers and organic light-emitting diodes (OLEDs).
Section 6: Safety and Handling
Methyl 5-iodosalicylate is classified as toxic if swallowed and causes skin and eye irritation.[3]
-
GHS Hazard Statements: H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).
-
Precautionary Measures:
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P280: Wear protective gloves, eye protection, and face protection.
-
P301 + P316: IF SWALLOWED: Get immediate medical advice/attention.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Always handle this chemical in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Refer to the specific Safety Data Sheet (SDS) provided by the supplier for complete safety information.
Conclusion
Methyl 5-iodosalicylate is a high-value chemical intermediate whose utility is rooted in its hybrid structure. It provides both the biologically relevant salicylate core and a synthetically versatile aryl iodide handle. Its predictable reactivity in cornerstone reactions like Sonogashira and Heck couplings makes it an indispensable tool for chemists in academic and industrial settings. A thorough understanding of its properties, synthesis, and reaction chemistry, as detailed in this guide, empowers researchers to effectively harness its potential in the development of next-generation pharmaceuticals and advanced materials.
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Methyl Salicylate
Sigma Complex (Arenium Ion)
Methyl 5-iodosalicylate
